1-Benzhydrylazetidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydrylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-17(20)15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEZLQNFWWDNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzhydrylazetidine-3-carboxamide chemical structure and properties
Executive Summary
1-Benzhydrylazetidine-3-carboxamide is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs). As a derivative of 1-benzhydrylazetidine-3-carboxylic acid (CAS 36476-87-6) , this compound serves as a critical scaffold for introducing the azetidine ring—a four-membered nitrogen heterocycle that offers unique conformational restriction compared to larger pyrrolidine or piperidine rings.
This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of the carboxamide derivative, providing a roadmap for its use as a building block in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound features a strained azetidine ring N-substituted with a bulky benzhydryl (diphenylmethyl) group. This lipophilic "anchor" provides metabolic stability and blood-brain barrier (BBB) penetration potential during early-stage discovery, often serving as a protecting group that is later removed to yield the free azetidine.
| Attribute | Detail |
| Chemical Name | 1-Benzhydrylazetidine-3-carboxamide |
| Systematic Name | 1-(Diphenylmethyl)azetidine-3-carboxamide |
| Parent Acid CAS | 36476-87-6 (Refers to the carboxylic acid precursor) |
| Molecular Formula | C |
| Molecular Weight | 266.34 g/mol |
| SMILES | NC(=O)C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
| Stereochemistry | Achiral (C3 is pseudo-asymmetric unless substituted further) |
Conformational Analysis
The azetidine ring is not planar; it exists in a puckered conformation ("butterfly" shape) with a puckering angle of approximately 30°.
-
Steric Bulk: The benzhydryl group is sterically demanding, shielding the nitrogen lone pair and preventing N-oxidation or unwanted quaternization during standard amide coupling reactions.
-
Vector Alignment: The 3-carboxamide substituent projects equatorially to minimize transannular strain, positioning the amide carbonyl for optimal interaction with receptor binding pockets.
Physicochemical Profile
The following data is synthesized from the parent acid and methyl ester analogs, providing a predictive baseline for the carboxamide.
| Property | Value / Prediction | Source/Rationale |
| Physical State | Solid (White to off-white powder) | Analogous to Acid/Ester [1] |
| Melting Point | 140–160 °C (Predicted) | Amides typically melt higher than esters (67-70°C) but lower than acids (178°C) due to H-bonding networks. |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Lipophilic benzhydryl group dominates solvation. |
| pKa (Conjugate Acid) | ~7.5 - 8.5 (Azetidine Nitrogen) | Basicity is lowered by the electron-withdrawing amide at C3. |
| LogP | 2.5 - 3.0 | High lipophilicity facilitates organic extraction. |
| H-Bond Donors | 2 (Amide NH | |
| H-Bond Acceptors | 2 (Amide O, Ring N) |
Synthetic Pathways[7][8][9]
The synthesis of 1-benzhydrylazetidine-3-carboxamide is most efficiently achieved via the 1-benzhydrylazetidine-3-carboxylic acid intermediate. The pathway begins with the cyclization of benzhydrylamine and epichlorohydrin.
Workflow Diagram (DOT)
Figure 1: Synthetic routes to 1-benzhydrylazetidine-3-carboxamide via nitrile or acid intermediates.
Detailed Protocol: Acid to Carboxamide Conversion
This method ensures high purity by utilizing the stable carboxylic acid (CAS 36476-87-6) as the precursor.
-
Activation:
-
Dissolve 1-benzhydrylazetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours to form the acid chloride.
-
Mechanism:[1][2][3][4] The acid chloride formation activates the carbonyl carbon for nucleophilic attack.
-
-
Amidation:
-
Cool the solution to -10°C.
-
Bubble anhydrous ammonia gas or add a solution of 0.5M ammonia in dioxane (3.0 eq) slowly.
-
Observation: A white precipitate (ammonium chloride) will form immediately.
-
-
Work-up:
-
Quench with water.[5] Extract the organic layer with DCM.
-
Wash with saturated NaHCO
to remove unreacted acid. -
Dry over MgSO
and concentrate in vacuo. -
Yield: Typically 85-95%.
-
Applications in Drug Discovery
Pharmacophore Scaffold
The 1-benzhydrylazetidine-3-carboxamide structure is a versatile scaffold in medicinal chemistry:
-
Conformational Restriction: The rigid azetidine ring locks the amide vector, reducing the entropic penalty upon binding to receptor pockets compared to flexible linear amides.
-
Bioisosterism: The azetidine ring serves as a contracted bioisostere of pyrrolidine or piperidine, often improving metabolic stability by reducing the number of oxidizable C-H bonds.
Therapeutic Areas[4]
-
GPCR Modulators: Used in the synthesis of antagonists for chemokine receptors (e.g., CCR5) where the benzhydryl group mimics bulky hydrophobic residues.
-
Enzyme Inhibitors: The amide group can be dehydrated to a nitrile (Warhead) or reduced to an amine, serving as a precursor for serine protease inhibitors.
-
Peptide Mimetics: Acts as a constrained amino acid analogue (Aze) in peptidomimetics to induce
-turn structures.
Analytical Characterization
To validate the synthesis of 1-benzhydrylazetidine-3-carboxamide, the following spectral signatures should be observed:
-
1H NMR (400 MHz, CDCl
):- 7.10–7.45 (m, 10H, Benzhydryl aromatic protons).
-
5.50–6.00 (br s, 2H, CONH
). -
4.40 (s, 1H, N-CH -Ph
). - 3.20–3.60 (m, 5H, Azetidine ring protons).
-
MS (ESI):
-
Calculated [M+H]
: 267.15. -
Observed [M+H]
: 267.2.
-
-
IR Spectroscopy:
-
Strong absorption at 1660–1690 cm
(Amide C=O stretch). -
Doublet at 3300–3450 cm
(NH stretch).
-
Safety & Handling
While specific toxicological data for the carboxamide is limited, it should be handled with the same precautions as its parent acid (CAS 36476-87-6).
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
GHS Signal: Warning.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. 1-Benzhydrylazetidine-3-carboxylic acid Product Sheet. Accessed 2026. Link
-
ChemicalBook. 1-Benzhydrylazetidine-3-carboxylic acid Properties and Suppliers. Accessed 2026. Link
-
PubChem. Compound Summary: 1-(Diphenylmethyl)azetidine-3-carboxylic acid. National Library of Medicine. Link
-
ResearchGate. Efficient Synthesis of 3-Amino-1-Benzhydrylazetidine. (Discusses the mesylate and nitrile intermediates). Link
-
ChemSrc. Methyl 1-benzhydrylazetidine-3-carboxylate Physicochemical Data. Link
Sources
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Molecular weight and formula of 1-Benzhydrylazetidine-3-carboxamide
Technical Monograph: 1-Benzhydrylazetidine-3-carboxamide
Executive Summary
1-Benzhydrylazetidine-3-carboxamide is a critical heterocyclic intermediate in medicinal chemistry, particularly utilized as a scaffold for synthesizing biologically active azetidine derivatives.[1] It features a strained four-membered azetidine ring stabilized by a bulky benzhydryl (
This guide provides a definitive technical profile of the compound, detailing its molecular specifications, validated synthetic pathways, and analytical characterization protocols required for rigorous drug development workflows.
Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical method validation.
| Property | Value | Technical Notes |
| IUPAC Name | 1-(Diphenylmethyl)azetidine-3-carboxamide | Systematic nomenclature used in patent literature.[1] |
| Molecular Formula | Confirmed via Elemental Analysis & HRMS. | |
| Molecular Weight | 266.34 g/mol | Average mass for stoichiometric scaling. |
| Monoisotopic Mass | 266.1419 Da | Use for High-Resolution Mass Spectrometry (HRMS).[1] |
| CAS Registry | Derivative of 36476-87-6 | The parent acid (CAS 36476-87-6) is the primary commercial precursor.[1] |
| Physical State | White to Off-white Solid | Crystalline powder; typically hygroscopic.[1] |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water due to lipophilic benzhydryl tail. |
| Predicted LogP | ~2.1 - 2.5 | Lipophilic character dominates due to the diphenylmethyl group.[1] |
Synthetic Workflow & Mechanism
In a drug discovery setting, the synthesis of 1-benzhydrylazetidine-3-carboxamide is most reliably achieved through the amidation of its carboxylic acid precursor.[1] This route minimizes the risk of azetidine ring opening, which is a common failure mode under harsh hydrolytic conditions required for nitrile precursors.
Protocol: Amidation via Mixed Anhydride Method
Rationale: The mixed anhydride method (using Ethyl Chloroformate) is preferred over Thionyl Chloride (
Reagents:
-
Precursor: 1-Benzhydrylazetidine-3-carboxylic acid (CAS: 36476-87-6).[1][2][3]
-
Activator: Ethyl Chloroformate (
).[4] -
Base: Triethylamine (
) or N-Methylmorpholine (NMM).[1] -
Amine Source: Ammonium Hydroxide (
) or Ammonia gas.
Step-by-Step Methodology:
-
Activation: Dissolve 1-benzhydrylazetidine-3-carboxylic acid (1.0 eq) in anhydrous THF at -10°C. Add
(1.1 eq) followed by dropwise addition of Ethyl Chloroformate (1.1 eq). Stir for 30 minutes to form the mixed anhydride intermediate. -
Amidation: Introduce
(28% aq, 3.0 eq) or bubble gas into the reaction mixture while maintaining temperature < 0°C. -
Workup: Allow to warm to Room Temperature (RT). Remove THF under reduced pressure. Dissolve residue in Ethyl Acetate, wash with saturated
and Brine. -
Purification: Recrystallize from EtOAc/Hexanes to yield the carboxamide.
Visual Pathway Analysis
The following diagram illustrates the transformation logic and critical control points (CCPs) to prevent ring opening.
Figure 1: Synthetic pathway highlighting the mixed anhydride activation strategy to preserve the azetidine ring.
Analytical Characterization (Self-Validating Logic)
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques. The following signatures confirm the structure.
A. High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected Parent Ion
: 267.1492 m/z. -
Diagnostic Fragmentation:
-
m/z 167.08: Diphenylmethyl cation (
). This is the base peak and the most stable fragment, confirming the presence of the benzhydryl group. -
Loss of 44 Da: Corresponds to the loss of the amide unit (
).
-
B. Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or .[1] -
Key Signals:
-
Aromatic Region (7.1 - 7.5 ppm): Multiplet integrating to 10H (Benzhydryl phenyl rings).[1]
-
Benzhydryl Methine (4.4 - 4.6 ppm): Singlet (1H). A sharp singlet indicates the N-substitution is intact.[1]
-
Amide Protons (6.8 - 7.5 ppm): Two broad singlets (1H each) in DMSO, often exchangeable with
. -
Azetidine Ring (3.0 - 3.8 ppm): Complex multiplets.[1] The C3-H (methine next to carbonyl) usually appears as a quintet or multiplet, while the C2-H and C4-H protons appear as sets of triplets/multiplets.[1]
-
Analytical Decision Tree
Figure 2: Analytical validation workflow for structural confirmation.
Strategic Utility in Drug Discovery
Researchers utilize 1-Benzhydrylazetidine-3-carboxamide primarily as a protected scaffold .[1] The benzhydryl group is bulky and acid-stable but can be removed via catalytic hydrogenation (
Key Applications:
-
Peptidomimetics: The azetidine ring provides a rigid conformation that restricts the rotation of the amide bond, useful in designing conformationally constrained peptide mimics.
-
GPCR Ligands: Derivatives of this scaffold have shown affinity for CCR5 and various dopamine receptors.
-
Fragment-Based Drug Design (FBDD): The low molecular weight (266.34) and specific geometry make it an ideal "fragment" for growing into larger, high-affinity inhibitors.
References
-
PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid (Parent Acid Data).[1] National Library of Medicine. Available at: [Link]
-
ResearchGate. Efficient Synthesis of Azetidine Derivatives. (Contextual synthesis of azetidine-3-carboxamides via mixed anhydrides). Available at: [Link]
Sources
- 1. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]
- 2. 1-Benzhydrylazetidine-3-carboxylic acid | 36476-87-6 [chemicalbook.com]
- 3. 36476-87-6 CAS MSDS (1-Benzhydrylazetidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. media.malariaworld.org [media.malariaworld.org]
Literature review on azetidine-3-carboxamide scaffolds in drug discovery
An In-Depth Technical Guide to Azetidine-3-Carboxamide Scaffolds in Drug Discovery
Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to confer unique three-dimensional topologies and advantageous physicochemical properties upon bioactive molecules.[1] The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a particularly valuable scaffold.[2] Its inherent ring strain, sp3-rich character, and conformational rigidity provide a compelling alternative to more common saturated rings like pyrrolidine and piperidine.
This guide focuses specifically on the azetidine-3-carboxamide scaffold, a privileged motif that has demonstrated considerable utility in the development of novel therapeutics. The strategic placement of the carboxamide functionality at the 3-position of the azetidine ring creates a versatile building block, offering multiple vectors for chemical elaboration while maintaining a desirable property profile.[3] Molecules incorporating this scaffold often exhibit enhanced solubility, metabolic stability, and receptor binding affinity, making them highly attractive for lead optimization campaigns.[1] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, application, and strategic considerations for employing the azetidine-3-carboxamide core in drug discovery programs.
Caption: A generalized workflow for the synthesis of azetidine-3-carboxamide derivatives.
The Azetidine Scaffold as a Bioisostere and Pharmacophore
A key driver for the adoption of the azetidine scaffold is its successful application as a bioisostere —a substituent that retains similar biological activity to the group it replaces while potentially improving physicochemical or pharmacokinetic properties. [4][5]The rigid, three-dimensional nature of the azetidine ring allows it to project substituents into space in a well-defined manner, often mimicking the vectoral presentation of larger or more flexible rings.
Table 1: Comparative Properties of Saturated Heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 |
| sp³ Character | High | High | High |
| Conformational Flexibility | Low (Rigid) | Moderate (Envelope/Twist) | High (Chair/Boat) |
| Aqueous Solubility | Generally Higher | Moderate | Lower |
| Metabolic Stability | Often Improved | Variable | Variable |
The azetidine ring is frequently used to replace pyrrolidine, piperidine, and even phenyl rings. [5]This substitution can lead to several advantages:
-
Improved Solubility: The increased polarity and reduced lipophilicity compared to larger carbocyclic or heterocyclic rings often enhance aqueous solubility.
-
Enhanced Metabolic Stability: The strained ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible or electron-rich systems. [1]* Novelty and Patentability: As a less explored scaffold, it provides access to novel chemical space, strengthening intellectual property positions. [6]* Vectorial Orientation: The defined geometry of the azetidine ring allows for precise orientation of substituents, which can be crucial for optimizing interactions with a biological target.
Caption: Conceptual diagram of azetidine as a rigid bioisostere for a more flexible ring.
Structure-Activity Relationship (SAR) Insights
The azetidine-3-carboxamide scaffold offers three primary points for diversification: the azetidine nitrogen (N1), and the two substituents on the amide nitrogen. This allows for systematic exploration of the structure-activity relationship (SAR).
A notable example comes from the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target. [7][8]Researchers discovered that transitioning from a proline-based scaffold to an (R)-azetidine-2-carboxamide led to a significant increase in potency. [7][8]While this example is for a 2-carboxamide, the principles of SAR exploration are directly transferable to the 3-carboxamide isomer. Changing from an azetidine-2-carboxamide to an azetidine-3-carboxamide in one series resulted in a loss of activity, highlighting the critical importance of the substituent's position and orientation. [7] Table 2: Illustrative SAR for a Hypothetical Azetidine-3-Carboxamide Series (Target X Inhibitors)
| Compound | R¹ (at N1) | R² (Amide) | R³ (Amide) | IC₅₀ (nM) | Rationale for Change |
| 1a | H | H | Phenyl | 5,200 | Initial hit |
| 1b | Methyl | H | Phenyl | 1,500 | N1 methylation improves cell permeability |
| 1c | Cyclopropyl | H | Phenyl | 450 | Cyclopropyl group explores hydrophobic pocket |
| 1d | Cyclopropyl | H | 4-Fluorophenyl | 85 | Fluoro-substituent engages in H-bond |
| 1e | Cyclopropyl | Methyl | 4-Fluorophenyl | 950 | Steric clash from R² methyl group |
This hypothetical data illustrates a typical optimization path:
-
N1 Substitution: Modifying the azetidine nitrogen often impacts physicochemical properties like permeability and metabolic stability. Small alkyl or cycloalkyl groups are common.
-
Amide Substitution: The amide substituents are typically directed towards the binding pocket of the target protein. Systematic variation of these groups is key to improving potency and selectivity.
Case Study: Azetidine Amides as STAT3 Inhibitors
The development of STAT3 inhibitors provides a compelling real-world example of the power of the azetidine scaffold. [9]Researchers optimized a series of proline-based inhibitors, eventually discovering that an (R)-azetidine-2-carboxamide core yielded analogues with sub-micromolar potencies. [8]For instance, compound 5a in their study showed a STAT3 inhibitory potency (IC₅₀) of 0.55 µM. [7]Further modifications led to compounds like 7g and 9k , which not only had high affinity for STAT3 (K_D of 880 nM and 960 nM, respectively) but also addressed issues with cell membrane permeability. [8]These compounds effectively inhibited STAT3 phosphorylation in human breast cancer cells and induced apoptosis, demonstrating the therapeutic potential of this scaffold. [7][8]
Experimental Protocols
Protocol 1: Synthesis of a Protected Azetidine-3-Carboxylate Precursor
This protocol describes a representative intramolecular cyclization to form the core azetidine ring, adapted from literature procedures. [10] Step 1: N-Protection of Serinol Derivative
-
Dissolve 10.0 g of a suitable starting material (e.g., 2-amino-1,3-propanediol) in a 1:1 mixture of THF and water (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and sodium bicarbonate (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino diol.
Step 2: Selective Monosulfonylation
-
Dissolve the N-Boc amino diol from Step 1 in dichloromethane (DCM) (150 mL) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).
-
Stir the reaction at 0 °C for 4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude monosulfonylated product. Purify by column chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the purified mesylate from Step 2 in THF (100 mL).
-
Cool the solution to 0 °C and add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction and carefully quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the N-Boc-azetidine-3-ol.
Step 4: Oxidation and Esterification to Azetidine-3-Carboxylate
-
Perform an oxidation (e.g., using TEMPO/bleach or a Swern oxidation) on the azetidine-3-ol to yield the corresponding carboxylic acid.
-
Esterify the carboxylic acid using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to yield the methyl N-Boc-azetidine-3-carboxylate, a key precursor for amide coupling.
Future Perspectives
The azetidine-3-carboxamide scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Novel Synthetic Methods: Developing more efficient, stereoselective, and scalable syntheses will further broaden the accessibility of diverse azetidine scaffolds. [11]* Late-Stage Functionalization: Methods for the direct C-H functionalization of the azetidine ring will allow for rapid diversification of lead compounds, accelerating the optimization process. [12][13]* Expanded Applications: While showing promise in oncology and infectious diseases, the unique properties of this scaffold will undoubtedly be applied to a wider range of therapeutic areas, including central nervous system disorders. [2][10]
Conclusion
The azetidine-3-carboxamide scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, high sp³-character, and favorable physicochemical properties makes it an attractive building block for the design of novel therapeutics. [1][14]Through increasingly sophisticated synthetic methods and a deeper understanding of its role as a versatile pharmacophore and bioisostere, the azetidine-3-carboxamide core is poised to be a cornerstone of many future drug discovery success stories.
References
-
Wuitschik, G. et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
Verma, A. et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
De Kimpe, N. et al. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. [Link]
-
Wang, Y. et al. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Singh, R. et al. Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Azetidine-3-Carboxylic Acid: High Purity Building Block for Peptide Synthesis and Drug Development. Inno Pharmchem. [Link]
-
Couto, I. et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Cherkupalli, K. et al. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
-
Verma, A. et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. [Link]
-
ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]
-
Cheekatla, S. R. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Cheekatla, S. R. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Baran Laboratory. Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
-
Cherkupalli, K. et al. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. [Link]
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
-
Kaur, N. et al. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Turkson, J. et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. University of Hawaii Cancer Center. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. baranlab.org [baranlab.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
The Azetidine Core Reimagined: 1-Benzhydrylazetidine-3-carboxamide as a Strategic Building Block in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique and structurally diverse molecular scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in drug design.[1] Its inherent ring strain and non-planar, three-dimensional geometry offer a distinct advantage over traditional, often planar, aromatic systems, enabling improved metabolic stability, aqueous solubility, and target engagement. This guide delves into the practical application of a key derivative, 1-Benzhydrylazetidine-3-carboxamide , a versatile and strategically important building block for the synthesis of next-generation therapeutics.
The benzhydryl group, a bulky diphenylmethyl substituent on the azetidine nitrogen, serves a dual purpose. Primarily, it acts as a robust protecting group, facilitating the synthesis and functionalization of the azetidine core.[2] Its steric bulk can also influence the stereochemical outcome of reactions at adjacent positions. Importantly, the benzhydryl group can be selectively removed under various conditions, unmasking the secondary amine for further elaboration or to reveal the final pharmacologically active compound.
This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of 1-Benzhydrylazetidine-3-carboxamide, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Azetidine-3-carboxamide Scaffold
The azetidine-3-carboxamide moiety is a valuable pharmacophore due to its unique structural and electronic properties. The rigid, three-dimensional nature of the azetidine ring allows for precise positioning of substituents in chemical space, facilitating optimal interactions with biological targets. The carboxamide functional group is a common feature in many approved drugs, known for its ability to participate in hydrogen bonding interactions with protein active sites. The combination of these two features in the azetidine-3-carboxamide scaffold provides a powerful platform for the design of potent and selective modulators of various biological targets.
A notable example of the application of this scaffold is in the development of dopamine receptor antagonists. A study on novel azetidine derivatives identified N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide as a potent dopamine D4 antagonist, highlighting the potential of this chemical class in the treatment of neurological and psychiatric disorders.
Synthesis and Key Transformations
The journey from commercially available starting materials to complex drug candidates hinges on a series of well-defined synthetic transformations. The following sections provide detailed protocols for the synthesis of key precursors and the subsequent functionalization of the 1-Benzhydrylazetidine-3-carboxamide core.
Synthesis of 1-Benzhydrylazetidin-3-ol: A Key Intermediate
The synthesis of 1-Benzhydrylazetidine-3-carboxamide typically begins with the preparation of 1-benzhydrylazetidin-3-ol, a crucial precursor. An improved, one-pot, and scalable synthesis has been developed, which is suitable for large-scale production.[3]
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol
This protocol is adapted from a multi-kilogram scale synthesis, ensuring its robustness and reproducibility.[3]
Materials:
-
Benzhydrylamine
-
Epichlorohydrin
-
Suitable organic solvent (e.g., ethanol, isopropanol)
-
Base (e.g., triethylamine)
-
Water
Procedure:
-
To a solution of benzhydrylamine in an appropriate organic solvent, slowly add epichlorohydrin at a controlled temperature (typically 20-25 °C).[4]
-
After the initial reaction, add a base such as triethylamine to facilitate the cyclization.
-
Heat the reaction mixture to reflux for an extended period (e.g., 48 hours) to ensure complete ring closure.[4]
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove salts and other water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 1-benzhydrylazetidin-3-ol, which can often be used in the next step without further purification. For higher purity, recrystallization or column chromatography can be employed.
Amide Bond Formation: The Cornerstone of Carboxamide Synthesis
The formation of the amide bond is a critical step in the synthesis of 1-Benzhydrylazetidine-3-carboxamide and its derivatives. This can be achieved through the coupling of 1-benzhydrylazetidine-3-carboxylic acid with an appropriate amine, or by reacting 3-amino-1-benzhydrylazetidine with a carboxylic acid. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions.[5]
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (optional) | Base | Key Features |
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DMAP (catalytic) | Forms a highly insoluble dicyclohexylurea (DCU) byproduct, which can be easily filtered off.[6] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP | DIPEA or Triethylamine | Water-soluble carbodiimide and urea byproduct, facilitating easier workup.[3] |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | None | DIPEA | Highly efficient and fast reactions, often with minimal side products.[7] |
Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid with an amine using EDC and HOBt, a widely used and effective combination.[3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, amine, and HOBt in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Slowly add DIPEA dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.
N-Debenzhydrylation: Unveiling the Core Scaffold
The removal of the N-benzhydryl protecting group is a pivotal step to yield the final azetidine-3-carboxamide or to allow for further N-functionalization. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.
Protocol 3: Catalytic Transfer Hydrogenation for N-Debenzhydrylation
This protocol utilizes palladium on carbon as the catalyst and a hydrogen donor for the cleavage of the N-benzhydryl group.
Materials:
-
N-Benzhydrylazetidine derivative (1.0 equiv)
-
Palladium on carbon (10% w/w, 0.1 equiv)
-
Ammonium formate or cyclohexene (hydrogen donor, 5-10 equiv)
-
Methanol or Ethanol
Procedure:
-
Dissolve the N-benzhydrylazetidine derivative in methanol or ethanol in a round-bottom flask.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Add the hydrogen donor (e.g., ammonium formate).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected azetidine derivative.
-
Purify the product by crystallization or column chromatography as needed.
Caption: Key steps in the N-debenzhydrylation via catalytic transfer hydrogenation.
Troubleshooting and Mechanistic Considerations
Amide Coupling:
-
Low Yields: In cases of sluggish reactions, particularly with sterically hindered amines or electron-deficient anilines, using a more powerful coupling reagent like HATU may be beneficial.[7] Increasing the reaction temperature or using a microwave reactor can also improve yields.
-
Epimerization: For chiral carboxylic acids, the addition of HOBt is crucial to suppress racemization by forming a less reactive HOBt-ester intermediate, which is less prone to epimerization.
N-Debenzhydrylation:
-
Incomplete Reaction: Ensure the catalyst is active and the hydrogen donor is used in sufficient excess. In some cases, switching to a different hydrogen source or using higher catalyst loading might be necessary.
-
Alternative Methods: For substrates sensitive to catalytic hydrogenation, other deprotection methods such as ozonolysis can be considered. This method selectively oxidizes the benzhydryl group, which can then be cleaved under mild conditions.
Conclusion
1-Benzhydrylazetidine-3-carboxamide stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a conformationally constrained azetidine core and a versatile carboxamide handle provides a robust platform for the synthesis of novel therapeutic agents. The benzhydryl protecting group, while adding a synthetic step, offers a reliable means to construct and functionalize the azetidine scaffold before its strategic removal. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their quest for new and improved medicines. As our understanding of the intricate interplay between molecular architecture and biological function deepens, scaffolds like 1-benzhydrylazetidine-3-carboxamide will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical development.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
-
Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (n.d.). ijrps.com. [Link]
- EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google P
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Adv. J. Chem. A. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). PubMed. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google P
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Catalytic transfer hydrogenation of N-benzylidenaniline. [a]. (n.d.). ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. (n.d.). PMC. [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]
Sources
- 1. ijpjournal.com [ijpjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols for Peptide Coupling Reactions Involving 1-Benzhydrylazetidine-3-carboxamide
Introduction: The Strategic Incorporation of Azetidine Scaffolds in Peptide Chemistry
In the landscape of modern drug discovery and peptide science, the conformational control of peptide backbones is a paramount objective for enhancing biological activity, metabolic stability, and cell permeability.[1] Non-natural amino acids and constrained cyclic structures are frequently employed to achieve these desired properties. Among the various strategies, the incorporation of small, strained ring systems like azetidines has emerged as a powerful tool. Specifically, 1-Benzhydrylazetidine-3-carboxamide and its derivatives serve as unique building blocks that can induce specific turn conformations in peptide chains, thereby facilitating the synthesis of complex macrocycles and improving resistance to proteolytic degradation.[1][2][3]
The benzhydryl (Bzh) group on the azetidine nitrogen provides steric bulk and can be a crucial element in the overall pharmacology of the final peptide conjugate. The carboxamide at the 3-position of the azetidine ring presents a primary amine for subsequent peptide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Benzhydrylazetidine-3-carboxamide in peptide coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Mechanistic Overview of Peptide Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, resulting in the formation of an amide linkage and a molecule of water.[4] This process is not spontaneous and requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[5] This activation is typically achieved through the use of coupling reagents.
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium species.[6] This intermediate is then readily attacked by the primary amine of 1-Benzhydrylazetidine-3-carboxamide to form the desired peptide bond. The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the degree of side reactions, most notably racemization.
Below is a generalized workflow for a peptide coupling reaction involving 1-Benzhydrylazetidine-3-carboxamide.
Caption: Generalized workflow for peptide coupling with 1-Benzhydrylazetidine-3-carboxamide.
Recommended Coupling Reagents
The choice of coupling reagent is critical for a successful reaction. Based on literature precedents for azetidine-containing peptides and general best practices, the following reagents are recommended.
| Coupling Reagent | Full Name | Class | Key Advantages |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium Salt | Shown to be effective for azetidine-modified peptides, low racemization.[1][7] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Fast reaction kinetics, high efficiency, suitable for sterically hindered couplings.[6][8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Efficient, byproducts are generally less hazardous than some other phosphonium reagents.[5][6] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | Cost-effective, HOBt minimizes racemization.[7][8] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the peptide coupling of an N-protected amino acid with 1-Benzhydrylazetidine-3-carboxamide using two different, highly effective coupling reagents.
Protocol 1: DEPBT-Mediated Peptide Coupling
This protocol is particularly recommended for azetidine-containing peptides due to its proven efficacy and low racemization potential.[1]
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
1-Benzhydrylazetidine-3-carboxamide
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF (approximately 0.1 M).
-
Add DEPBT (1.1 eq) to the solution.
-
In a separate vial, dissolve 1-Benzhydrylazetidine-3-carboxamide (1.0 eq) in anhydrous DMF.
-
-
Reaction Initiation:
-
To the solution of the N-protected amino acid and DEPBT, add DIPEA (2.0 eq) dropwise while stirring at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
-
Coupling:
-
Add the solution of 1-Benzhydrylazetidine-3-carboxamide to the reaction mixture dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure peptide.
-
Protocol 2: HATU-Mediated Peptide Coupling
This protocol is a robust and generally applicable method known for its high efficiency and speed.[8]
Materials:
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
1-Benzhydrylazetidine-3-carboxamide
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approximately 0.1 M).
-
Stir the solution for a few minutes.
-
In a separate vial, dissolve 1-Benzhydrylazetidine-3-carboxamide (1.0 eq) in anhydrous DMF.
-
-
Reaction Initiation:
-
To the solution of the N-protected amino acid and HATU, add DIPEA (2.0 eq) dropwise at room temperature.
-
Stir the mixture for 5-10 minutes to allow for activation.
-
-
Coupling:
-
Add the solution of 1-Benzhydrylazetidine-3-carboxamide to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to yield the desired peptide.
-
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Increase the activation time slightly. |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU or PyAOP. Consider running the reaction at a slightly elevated temperature (e.g., 40 °C). | |
| Deactivation of the coupling reagent. | Use freshly opened or properly stored coupling reagents. | |
| Presence of Side Products | Racemization of the N-protected amino acid. | Use a coupling reagent known for low racemization (e.g., DEPBT). Add an additive like HOBt if using a carbodiimide. Keep the reaction temperature low. |
| Formation of N-acylurea (with carbodiimides). | Add HOBt to the reaction mixture. | |
| Difficulty in Purification | Byproducts from the coupling reagent. | Choose a coupling reagent with water-soluble byproducts if possible (e.g., EDC for solution-phase synthesis followed by aqueous work-up). Optimize the chromatographic conditions. |
Visualization of the Coupling Reaction
The following diagram illustrates the key chemical transformations in the peptide coupling process.
Caption: Chemical transformation in the peptide coupling reaction.
Conclusion
The incorporation of 1-Benzhydrylazetidine-3-carboxamide into peptide scaffolds offers a promising avenue for the development of novel therapeutics with enhanced structural and biological properties. Successful peptide coupling is the cornerstone of this endeavor. By understanding the underlying mechanisms, selecting the appropriate coupling reagents, and adhering to optimized protocols, researchers can efficiently synthesize these valuable peptide conjugates. The detailed procedures and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals in the field of drug development and peptide chemistry.
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
-
Strategies for the synthesis of azetidine-modified linear peptides. ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. PMC. Available at: [Link]
-
Peptide Bond Formation Mechanisms: A Chemical Overview. Modern B2B. Available at: [Link]
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]
-
The Peptide Bond: Formation and Cleavage. YouTube. Available at: [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. Available at: [Link]
- DE69015471D1 - 1-Benzhydrylazetidine, their preparation and use as intermediates for the preparation of compounds with an antimicrobial effect. Google Patents.
-
Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. PubMed. Available at: [Link]
-
Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][7]naphthyridin-(5H)ones. PubMed. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
Scalable Synthesis of 1-Benzhydrylazetidine-3-carboxamide for API Production
Application Note & Protocol | Doc ID: AN-AZT-03 | Version 2.0
Abstract
This guide details a scalable, industrial-viable process for the synthesis of 1-Benzhydrylazetidine-3-carboxamide , a critical pharmacophore found in various CNS-active APIs (e.g., Asenapine intermediates).[1] Unlike laboratory-scale methods that rely on chromatographic purification, this protocol emphasizes crystallization-driven isolation and process safety .[1] The route proceeds from the commodity starting material 1-benzhydrylazetidin-3-ol via a mesylate activation and cyanide displacement, culminating in a controlled Radziszewski hydrolysis.[1] Critical Process Parameters (CPPs) regarding azetidine ring stability and cyanide handling are rigorously defined.
Strategic Retro-Analysis & Route Selection
The azetidine ring is highly strained (~26 kcal/mol), making it susceptible to ring-opening under harsh acidic or nucleophilic conditions. A scalable route must maintain ring integrity while installing the C-3 amide functionality.[1]
Route Comparison
-
Route A (Acid Chloride Path): Hydrolysis of nitrile to acid
Acid Chloride Amidation.[1]-
Drawback: Requires isolation of the zwitterionic carboxylic acid (high melting, poor solubility) and corrosive thionyl chloride/oxalyl chloride steps.
-
-
Route B (Direct Nitrile Hydrolysis - Selected): 1-Benzhydrylazetidin-3-carbonitrile
Amide.[1]
Retrosynthetic Logic
The synthesis disconnects logically to the commercially available 1-benzhydrylazetidin-3-ol , which is synthesized on a multi-kilogram scale from benzhydrylamine and epichlorohydrin.[1]
Figure 1: Retrosynthetic strategy focusing on the C-3 functionalization of the pre-formed azetidine ring.[1]
Detailed Experimental Protocols
Step 1: Activation – Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate
Objective: Convert the secondary alcohol to a good leaving group.[1] Scale: 100 g basis.
-
Setup: Charge a 2-L reactor with 1-benzhydrylazetidin-3-ol (100.0 g, 0.418 mol) and Dichloromethane (DCM) (1000 mL, 10 vol).
-
Cooling: Cool the solution to 0–5 °C under
atmosphere. -
Base Addition: Add Triethylamine (TEA) (63.5 g, 0.627 mol, 1.5 eq) in one portion.
-
Reaction: Add Methanesulfonyl chloride (MsCl) (57.4 g, 0.501 mol, 1.2 eq) dropwise over 60 minutes, maintaining internal temperature <10 °C.
-
Workup: Stir for 2 hours at 0–5 °C. Quench with Water (500 mL). Separate phases. Wash organic layer with sat.[1]
(300 mL) and Brine (300 mL).[1] -
Isolation: Dry over
, filter, and concentrate in vacuo to an off-white solid.
Step 2: Substitution – Synthesis of 1-Benzhydrylazetidine-3-carbonitrile
Objective: Install the carbon framework via nucleophilic displacement.[1] Safety Alert: Strictly control pH to prevent HCN generation. Use a scrubber system.
-
Setup: Charge a 2-L reactor with 1-Benzhydrylazetidin-3-yl methanesulfonate (125 g, 0.394 mol) and DMSO (625 mL, 5 vol).
-
Reagent: Add Sodium Cyanide (NaCN) (29.0 g, 0.591 mol, 1.5 eq).
-
Note: KCN is an acceptable alternative.[1]
-
-
Reaction: Heat to 60–65 °C for 6–8 hours.
-
Quench: Cool to 20 °C. Slowly pour reaction mixture into Water/Ice (2.5 L) with vigorous stirring.
-
Extraction: Extract with Ethyl Acetate (EtOAc) (
mL).-
Safety: The aqueous waste contains cyanide. Treat with bleach (NaOCl) at pH >10 before disposal.[1]
-
-
Purification: Wash combined organics with water (
mL) to remove DMSO. Dry ( ) and concentrate. -
Crystallization: Recrystallize the crude solid from Isopropanol/Heptane (1:3) to obtain white crystals.
-
Target Yield: 80–85 g (~82%).[1]
-
MP: 94–95 °C (Lit. value).
-
Step 3: Hydrolysis – Synthesis of 1-Benzhydrylazetidine-3-carboxamide
Objective: Controlled hydration of the nitrile to the primary amide.[1] Method: Radziszewski Reaction (Alkaline Peroxide).[1]
-
Setup: Dissolve 1-Benzhydrylazetidine-3-carbonitrile (80.0 g, 0.322 mol) in DMSO (400 mL) or Ethanol (800 mL).
-
Note: DMSO accelerates the reaction but requires aqueous workup. Ethanol allows for direct crystallization but is slower.
-
-
Base: Add 6M NaOH (27 mL, 0.5 eq) and cool to 15–20 °C.
-
Oxidant: Add 30% Hydrogen Peroxide (
) (44 mL, ~1.3 eq) dropwise.-
CPP:[1]Strong Exotherm. Maintain T < 30 °C. High temperature hydrolyzes the amide further to the carboxylic acid (impurity).
-
-
Completion: Stir at 25 °C for 2–4 hours. Monitor by HPLC (Nitrile disappearance).
-
Isolation (if DMSO used): Pour into Water (2 L). The product usually precipitates as a white solid. Filter and wash with water.
-
Isolation (if Ethanol used): Quench excess peroxide with
solution.[1] Concentrate to remove ethanol, then dilute with water to precipitate. -
Final Purification: Recrystallize from Ethanol/Water or Methanol .[1]
Process Safety & Critical Process Parameters (CPPs)
| Parameter | Critical Limit | Consequence of Deviation | Control Strategy |
| Reaction Temp (Step 2) | > 80 °C | Azetidine ring opening; Polymerization.[1] | Jacket temp limits; Auto-shutoff.[1] |
| pH (Step 2 Workup) | < 10 | Formation of deadly HCN gas.[1] | Maintain NaOH in quench; Cyanide detectors. |
| T > 35 °C | Runaway exotherm; Over-hydrolysis to acid.[1] | Slow addition; Active cooling; HPLC monitoring. | |
| Ring Stability | Acidic pH | Hydrolytic cleavage of the N-C bond. | Avoid mineral acids; Keep pH > 7 during workups.[1] |
Analytical Controls & Characterization
In-Process Control (IPC) - HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B. -
Detection: UV @ 210 nm (Amide) and 254 nm (Benzhydryl).[1]
-
Retention Order: Alcohol < Amide < Acid (Impurity) < Nitrile.[1]
Characterization Data (Expected)
-
1-Benzhydrylazetidine-3-carboxamide [1]
-
Appearance: White solid.[1]
-
Melting Point: > 150 °C (Predicted based on acid MP 178°C and ester MP 70°C).[1]
-
NMR (400 MHz,
): 7.10–7.50 (m, 10H, Ar-H), 7.45 (br s, 1H, ), 6.90 (br s, 1H, ), 4.55 (s, 1H, ), 3.45 (t, 2H, Azetidine-H), 3.20 (t, 2H, Azetidine-H), 3.05 (m, 1H, CH-CO). -
MS (ESI): Calculated for
; Found 267.1.[1]
-
References
-
Preparation of 1-Benzhydrylazetidin-3-ol (Scale-up)
-
Nitrile Synthesis & Safety
-
Sugiura, M., et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles."[1] Chemical and Pharmaceutical Bulletin.
-
-
Radziszewski Hydrolysis (Nitrile to Amide)
-
Mishra, S., et al. "Selective hydrolysis of nitriles to amides."[6] ResearchGate Application Note.
-
-
Physical Properties (Acid/Ester Analogs)
Sources
- 1. Buy 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seed.nih.gov [seed.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
Accelerated Lead Optimization: Microwave-Assisted Synthesis of 1-Benzhydrylazetidine-3-carboxamide Derivatives
Executive Summary
This application note details a robust, high-throughput-compatible protocol for the synthesis of 1-benzhydrylazetidine-3-carboxamide derivatives using microwave-assisted organic synthesis (MAOS).
The azetidine ring is a high-value scaffold in modern drug discovery, serving as a conformationally rigid bioisostere for proline, piperidine, and cyclobutane moieties. However, the synthesis of azetidine-3-carboxamides is often plagued by two competing factors:
-
Steric Hindrance: The bulky N-benzhydryl (diphenylmethyl) group can retard nucleophilic attack at the C3-carbonyl center.
-
Thermal Instability: Prolonged conventional heating (reflux) increases the risk of thermal ring-opening or polymerization of the strained four-membered ring.
Microwave irradiation solves this dichotomy by utilizing dielectric heating to achieve rapid, uniform energy transfer. This protocol demonstrates how to achieve >85% yields in under 20 minutes, preserving ring integrity while overcoming steric barriers.
Scientific Rationale & Mechanism
The Dielectric Advantage
Conventional heating relies on conduction/convection, creating temperature gradients that necessitate higher wall temperatures, risking azetidine decomposition. Microwave heating acts directly on the dipoles of the solvent and reagents (specifically the polar amide coupling precursors).
-
Dipolar Polarization: The polar solvent (DMF or EtOAc) and the ionic transition states of the coupling agents (e.g., uronium salts like HATU) align with the oscillating electric field, generating internal heat instantly.
-
Arrhenius Acceleration: The ability to superheat solvents (e.g., EtOAc at 80°C in a sealed vessel) significantly increases the reaction rate constant (
), allowing the reaction to complete before thermal degradation pathways (ring opening) become competitive.
Reaction Scheme
The transformation involves the amidation of commercially available 1-benzhydrylazetidine-3-carboxylic acid with various primary or secondary amines using T3P (Propylphosphonic anhydride) or HATU .
Why T3P? For this specific application, T3P is preferred over EDC/HOBt because:
-
It exhibits excellent thermal stability up to 100°C.
-
It generates water-soluble byproducts, simplifying workup.
-
It acts as a scavenger for water, driving the equilibrium toward the amide.
Experimental Protocol
Materials & Reagents[1][2]
-
Scaffold: 1-Benzhydrylazetidine-3-carboxylic acid (>97% purity).
-
Amines: Diverse set of primary/secondary amines (1.2 equiv).
-
Coupling Agent: T3P (50% wt. in EtOAc) OR HATU.
-
Base: Diisopropylethylamine (DIPEA) or Pyridine.
-
Solvent: Ethyl Acetate (EtOAc) or Anhydrous DMF.
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
Standard Operating Procedure (SOP)
Method A: T3P-Mediated Coupling (Preferred for Scale-up)
-
Preparation: In a 5 mL microwave process vial, charge 1-benzhydrylazetidine-3-carboxylic acid (0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv).
-
Solvation: Add EtOAc (3 mL).
-
Activation: Add Pyridine (1.5 mmol, 3.0 equiv) followed by T3P solution (50% in EtOAc, 1.0 mmol, 2.0 equiv). Cap the vial immediately.
-
Irradiation:
-
Temperature: 80 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Dilute reaction mixture with EtOAc (10 mL). Wash with Sat. NaHCO₃ (2 x 10 mL) and Brine (10 mL). Dry organic layer over MgSO₄ and concentrate.
Method B: HATU-Mediated Coupling (Preferred for Library/Small Scale)
-
Preparation: In a 2-5 mL microwave vial, dissolve 1-benzhydrylazetidine-3-carboxylic acid (0.2 mmol) in DMF (2 mL).
-
Activation: Add DIPEA (0.6 mmol, 3.0 equiv) and HATU (0.24 mmol, 1.2 equiv). Stir for 2 minutes at RT to form the active ester.
-
Addition: Add the specific amine (0.24 mmol, 1.2 equiv).
-
Irradiation:
-
Temperature: 60 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 100W)
-
-
Purification (SCX): Load the crude DMF solution directly onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove DMF/HATU byproducts). Elute product with 2M NH₃ in MeOH.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for synthesizing these derivatives, ensuring quality control at every step.
Caption: Operational workflow for the microwave-assisted synthesis of azetidine-3-carboxamides, delineating pathways for scale-up (Method A) versus library generation (Method B).
Data Analysis & Validation
Representative Yields
The following table summarizes expected yields based on amine sterics using Method A (T3P) .
| Amine Class | Example Amine | Steric Profile | Conventional Yield (Reflux, 4h) | MW Yield (80°C, 15 min) |
| Primary (Aliphatic) | Benzylamine | Low | 65% | 92% |
| Primary (Heteroaryl) | 2-Aminopyridine | Medium | 40% | 81% |
| Secondary (Cyclic) | Morpholine | Low | 70% | 94% |
| Secondary (Acyclic) | Diisopropylamine | High | <10% | 65% |
| Aniline | 4-Fluoroaniline | Medium (Electronic deactivation) | 35% | 78% |
Analytical Markers (QC)
To validate the structure of 1-benzhydrylazetidine-3-carboxamide, look for these specific NMR signatures:
-
Benzhydryl Methine: A sharp singlet around 4.4–4.6 ppm (1H).
-
Azetidine Ring Protons: Two sets of multiplets (or triplets) typically between 3.2–3.8 ppm (4H). The splitting pattern confirms the ring is intact.
-
C3-Methine: A multiplet around 3.1–3.3 ppm (1H), often obscured but integrates correctly.
-
LCMS: Expect a strong
peak. Note that the benzhydryl group is lipophilic, pushing retention time later than typical polar amides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric clash between Benzhydryl and Amine. | Increase MW Temp to 100°C; Switch to T3P (more forcing). |
| Ring Opening | Thermal degradation or Acidic hydrolysis. | Reduce Temp to 60°C; Ensure base (DIPEA) is in excess; Avoid protic solvents like MeOH during reaction. |
| Incomplete Conversion | Amine nucleophilicity is low (e.g., electron-deficient anilines). | Pre-activate acid with HATU for 10 mins before adding amine. Increase concentration to 0.5 M. |
| Benzhydryl Cleavage | Hydrogenolysis or extreme acid exposure. | Avoid Pd/C or strong acids (TFA) during workup. The benzhydryl group is stable to basic workups. |
References
-
Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Azetidine Stability & Synthesis: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link][2]
-
T3P Coupling Protocol: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Biological Relevance of Azetidine Carboxamides: Lowe, J. A., et al. (2010). Azetidine-3-carboxamides as cannabinoid CB1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6610-6615. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Manufacturing 1-Benzhydrylazetidine-3-carboxamide
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylazetidine-3-carboxamide. Our goal is to provide a practical, in-depth resource for identifying, troubleshooting, and controlling common impurities encountered during its manufacturing process. The insights herein are based on established chemical principles and field-proven methodologies to ensure the highest standards of scientific integrity and final product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the primary sources of impurities in the synthesis of 1-Benzhydrylazetidine-3-carboxamide?
A: Impurities can be broadly categorized into four main groups originating from different stages of the synthetic process:
-
Unreacted Starting Materials: The most common are benzhydrylamine from the initial ring formation and 1-Benzhydrylazetidine-3-carboxylic acid from an incomplete final amidation step.[1][2]
-
Process-Related Intermediates: In multi-step syntheses, intermediates like 1-Benzhydrylazetidin-3-ol may carry over if the conversion to the carboxylic acid or subsequent amidation is not driven to completion.[1][3]
-
Reaction Byproducts: These are new chemical entities formed through side reactions. The most significant byproduct is the ring-opened product resulting from the instability of the azetidine ring.[3][4] Positional isomers, such as 1-Benzhydrylazetidine-2-carboxylic acid, can also form.[1]
-
Degradation Products: The final product can degrade under certain conditions. The primary degradation pathway is the hydrolysis of the amide bond, reverting the molecule to its carboxylic acid precursor.[5] Oxidative degradation of the benzhydryl moiety is also possible under harsh conditions.
Q2: My final product analysis shows a persistent peak identified as 1-Benzhydrylazetidine-3-carboxylic acid. What is the most probable cause?
A: This is a very common issue and typically points to one of two root causes:
-
Incomplete Amidation: The conversion of the carboxylic acid to the carboxamide did not proceed to completion. This can be due to inefficient coupling reagents, insufficient reaction time, non-optimal temperature, or the presence of moisture, which can consume the activated intermediate.
-
Product Hydrolysis: The amide bond in the final product may have hydrolyzed back to the carboxylic acid during the reaction workup or purification.[6] This is particularly prevalent if the product is exposed to acidic or basic aqueous conditions, especially at elevated temperatures.[7]
Q3: I am observing several unidentified, highly polar peaks in my chromatogram after the initial azetidine ring formation step. What could they be?
A: The formation of the 1-benzhydrylazetidine core, typically from benzhydrylamine and an epichlorohydrin derivative, is a critical step where byproducts can arise.[8] Highly polar impurities often suggest ring-opening of the strained four-membered azetidine ring.[3] This can occur in the presence of nucleophiles (including water) or under harsh pH conditions, leading to the formation of linear amino-alcohols like 1-(benzhydrylamino)-3-chloropropan-2-ol or its derivatives. Another possibility is the over-alkylation of benzhydrylamine, leading to di-substituted products if stoichiometry is not carefully controlled.[4]
Q4: How can I definitively confirm the identity of an unknown impurity?
A: A multi-technique approach is required for unambiguous structural elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step to determine the molecular weight of the impurity, providing a crucial piece of the puzzle.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental formula.
-
Preparative HPLC: This technique is used to isolate a sufficient quantity of the impurity for further analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise chemical structure of the isolated impurity.[5][10]
Section 2: Troubleshooting Guide for Process-Related Impurities
This guide provides a detailed breakdown of common impurities, their causes, and actionable solutions.
Impurity Profile: Unreacted Precursors
These impurities are carried over from previous steps due to incomplete reactions. Their presence directly impacts yield and product purity.
| Impurity Name | Chemical Structure | Typical Origin | Recommended Analytical Method |
| Benzhydrylamine | C₁₃H₁₃N | Unreacted starting material from azetidine ring formation.[1] | HPLC-UV, GC-MS |
| 1-Benzhydrylazetidine-3-carboxylic Acid | C₁₇H₁₇NO₂ | Incomplete amidation or hydrolysis of the final product.[2] | HPLC-UV, LC-MS |
| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₇NO | Incomplete conversion to the carboxylic acid precursor.[4] | HPLC-UV, GC-MS |
Troubleshooting Unreacted Precursors:
-
Issue: High levels of residual 1-Benzhydrylazetidine-3-carboxylic acid in the final product.
-
Causality: The activation of the carboxylic acid is often the rate-limiting step in amide bond formation. The activated species (e.g., an acyl chloride or an activated ester) is highly susceptible to hydrolysis by trace amounts of water, reverting it to the starting acid. Furthermore, steric hindrance from the bulky benzhydryl group can slow the reaction kinetics, requiring more robust conditions.
-
Preventative & Corrective Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.[11]
-
Optimize Coupling Reagents: If standard carbodiimide coupling (e.g., EDC) is inefficient, consider more potent activators like HATU or COMU, which are often more effective for sterically hindered substrates.
-
Monitor Reaction Progress: Track the disappearance of the starting acid using Thin Layer Chromatography (TLC) or in-process HPLC checks. Extend the reaction time if necessary until full conversion is observed.
-
-
Impurity Profile: Synthesis Byproducts
These impurities are formed from unintended side reactions during the synthesis.
-
Issue: Formation of acyclic, polar impurities, particularly during ring formation or subsequent steps.
-
Causality: The azetidine ring possesses significant ring strain (~26 kcal/mol), making it an electrophilic species susceptible to nucleophilic attack and subsequent ring-opening. This is exacerbated by acidic conditions (which protonate the ring nitrogen, increasing its electrophilicity) or strong nucleophiles present during the reaction or workup.[3]
-
Preventative & Corrective Actions:
-
pH Control: During aqueous workups, maintain a neutral or slightly basic pH (pH 7-9). Avoid strong acids or bases which can catalyze ring cleavage.
-
Temperature Management: Avoid prolonged exposure to high temperatures, which can provide the activation energy needed for ring-opening.
-
Nucleophile Choice: When a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of primary or secondary amines that could act as competing nucleophiles.
-
-
Visualization of Azetidine Ring-Opening
Caption: Mechanism of azetidine ring-opening leading to polar byproducts.
Section 3: Key Analytical and Purification Protocols
Adherence to robust analytical and purification protocols is essential for producing high-purity material.
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol provides a baseline for separating the target compound from its most common impurities.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Protocol 2: General Workflow for Impurity Identification
This workflow outlines the logical steps from detection to structural confirmation of an unknown impurity.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. omsynth.com [omsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Azetidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling azetidine chemistry. As a Senior Application Scientist, I understand that while azetidines are valuable scaffolds in medicinal chemistry, their inherent ring strain can lead to undesired ring-opening side reactions.[1][2][3][4] This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and prevent these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My azetidine is decomposing under acidic conditions. What is the underlying cause and how can I prevent this?
A1: The decomposition of azetidines in acidic media is a common challenge stemming from the protonation of the ring nitrogen.[5] This increases the inherent ring strain, making the azetidine ring highly susceptible to nucleophilic attack and subsequent cleavage. The stability of your azetidine is directly linked to the pKa of the azetidine nitrogen; a lower pKa generally imparts greater stability in acidic environments.[1][6]
Causality: Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, inviting even weak nucleophiles (like water or solvent molecules) to initiate ring-opening. Studies have shown that N-aryl azetidines, for example, are significantly more stable at neutral pH compared to acidic conditions, with one analogue showing a half-life of only 30 minutes at pH 1.8.[1][5]
Troubleshooting Workflow:
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Resolving solubility issues with 1-Benzhydrylazetidine-3-carboxamide
Executive Summary: The "Grease Ball" vs. "Brick Dust" Paradox
1-Benzhydrylazetidine-3-carboxamide (CAS: 36476-87-6) presents a classic medicinal chemistry challenge.[1] Structurally, it possesses a polar head (azetidine-3-carboxamide) and a bulky, lipophilic tail (the benzhydryl/diphenylmethyl group).[1]
-
The Challenge: The benzhydryl group drives high LogP (lipophilicity), causing the molecule to act like a "grease ball" in water. Simultaneously, the amide moiety contributes to a high melting point (~178°C), indicating high crystal lattice energy ("brick dust").
-
The Solution: You cannot force this molecule into neutral water.[1] You must exploit the basic nitrogen of the azetidine ring (pKa ~8-9) or use encapsulation strategies.[1]
This guide provides self-validating protocols to resolve solubility issues for stock preparation, aqueous dilution, and biological assays.
Part 1: Stock Solution Preparation
Issue: "I cannot get the powder to dissolve in my solvent of choice."
Diagnosis: You are likely using a solvent that cannot overcome the lattice energy of the crystal.
Protocol A: The "Golden Standard" Stock (DMSO)
Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high dielectric constant and ability to disrupt strong dipole interactions.[1]
-
Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).[1]
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Note: Do not attempt >100 mM stocks; viscosity increases and precipitation risks rise upon freeze-thaw cycles.[1]
-
-
Dissolution: Vortex for 30 seconds. If "gummy" solids persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.[1]
-
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Usage Case |
| DMSO | Excellent | >50 mM | Biological Assays, Cryo-storage |
| Ethanol | Good | ~25 mM | Chemical Synthesis, Evaporation |
| DCM | Excellent | >100 mM | Synthesis Workup, Extractions |
| Water (pH 7) | Poor | <0.1 mM | DO NOT USE |
| 0.1 N HCl | Good | ~10 mM | Aqueous Dosing (Salt formation) |
Part 2: Aqueous Dilution (The "Crash Out" Problem)
Issue: "My DMSO stock is clear, but when I dilute it into PBS or media, it turns cloudy instantly."
Diagnosis: This is Kinetic Precipitation .[1] You have hit the "Parabolic Solubility Limit." At neutral pH (7.4), the azetidine nitrogen is largely unprotonated, reverting the molecule to its lipophilic, water-insoluble state.
The Fix: In-Situ Salt Formation (pH Switching)
To keep this molecule in water, you must protonate the tertiary amine.[1]
Q: Can I just add acid? A: Yes, but you must choose the right counter-ion. Chloride (HCl) is standard, but if you need higher solubility, consider Tartrate or Mesylate.
Protocol B: The Acid-Step Dilution Use this for animal dosing or high-concentration aqueous studies.[1]
-
Start: Dissolve neat powder in a minimal volume of Ethanol or DMSO (e.g., 5% of final volume).
-
Acidify: Add 1.0 equivalent of 1N HCl (relative to the moles of compound).
-
Mechanism:[1] This converts the free base to the hydrochloride salt in situ.
-
-
Dilute: Slowly add water or saline (0.9% NaCl) while vortexing.
-
Check pH: Ensure final pH is < 6.0. If the pH rises above the pKa (approx 7-8), the free base will precipitate.[1]
Part 3: Biological Assay Formulation (In Vitro)
Issue: "I need to test this in cell culture at pH 7.4. I can't use acid, and 0.1% DMSO is my limit."
Diagnosis: You need a chaotropic agent or encapsulator to shield the hydrophobic benzhydryl group from the aqueous environment without altering the pH.
Protocol C: Cyclodextrin Complexation (The "Solvent-Shift" Method)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates a hydrophobic pocket that houses the benzhydryl group, while the outer shell remains water-soluble.[1]
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS.[1] Filter sterilize (0.22 µm).
-
Prepare Compound: Make a 10 mM stock in DMSO.
-
The Shift:
-
Equilibration: Shake at room temperature for 30 minutes. The cyclodextrin needs time to "capture" the lipophilic tails.
-
Application: Add this complexed solution to your cell media.
Visual Troubleshooting Guide
The following workflow illustrates the decision logic for solubilizing 1-Benzhydrylazetidine-3-carboxamide based on your end application.
Caption: Decision Logic for Solubilization. Blue path indicates storage; Red path indicates biological application requiring specific formulation strategies.[1]
Frequently Asked Questions (FAQs)
Q1: I see a "gummy" residue at the bottom of my tube after freezing the DMSO stock. Is it ruined?
-
A: Not necessarily. DMSO freezes at 19°C. As it freezes, the solute concentrates in the remaining liquid phase, potentially crashing out.
-
Fix: Warm the tube to 37°C and sonicate for 10 minutes. If the solid redissolves completely, it is safe to use. If a fine haze remains, centrifuge (10,000 x g) and re-quantify the supernatant, as the concentration may have shifted.
Q2: Can I use Phosphate Buffered Saline (PBS) directly for dilution?
-
A: Proceed with caution. Phosphate anions can form insoluble salts with protonated amines if the concentration is high (Common Ion Effect).[1]
-
Recommendation: For concentrations >100 µM, use water or saline (0.9% NaCl) first, then add concentrated buffer, or use buffers with non-coordinating anions like HEPES or MOPS.
Q3: Is the benzhydryl group stable in acid?
-
A: It is generally stable in dilute acids (e.g., 0.1 N HCl) at room temperature.[1] However, avoid boiling in strong acid, as this can cleave the benzhydryl-nitrogen bond (de-benzylation).[1] Always perform acid additions on ice if using concentrations >1 N.[1]
References
-
PubChem. (2025).[1][5] 1-(Diphenylmethyl)azetidine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][6] Journal of Pharmacological and Toxicological Methods.[1] [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][6][7] Advanced Drug Delivery Reviews.[1] [Link]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][8][9][10][11] Advanced Drug Delivery Reviews.[1] [Link]
Sources
- 1. Buy 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide [smolecule.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jddtonline.info [jddtonline.info]
- 9. wjbphs.com [wjbphs.com]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Controlling temperature for stable azetidine carboxamide synthesis
Topic: Temperature Control & Stability Protocols
Introduction
Welcome to the Technical Support Center. As researchers, we often treat amide couplings as routine "add-and-stir" operations. However, when working with azetidines , this complacency is the primary cause of failure.
Azetidines possess a ring strain energy of approximately ~25.4 kcal/mol (compared to ~6 kcal/mol for piperidines). This makes them thermodynamic "springs" waiting to snap open. In carboxamide synthesis, thermal energy does not just accelerate the coupling; it accelerates ring-opening polymerization and nucleophilic degradation.
This guide provides a self-validating system to manage these thermal risks, ensuring high-fidelity synthesis from milligram to gram scale.
Module 1: The Thermodynamics of Instability
Before touching a reagent, you must understand why your reaction fails at 40°C.
The Failure Mechanism
Under thermal stress or acidic conditions, the azetidine ring is susceptible to Nucleophilic Ring Opening . In a coupling reaction, the "nucleophile" is often the amide oxygen of your newly formed product or a neighboring protecting group.
-
Scenario: You heat the reaction to push conversion.
-
Result: The carbonyl oxygen attacks the strained ring (intramolecular attack), leading to ring expansion (gamma-lactone/lactam formation) or polymerization.
-
Key Indicator: The reaction mixture turns dark/black (polymerization) or LCMS shows a mass +18 (hydrolysis) or rearranged isomers.
Module 2: Reagent Selection & Temperature Profiles
Not all coupling reagents are compatible with the thermal sensitivity of azetidines. We recommend T3P (Propylphosphonic anhydride) as the superior reagent for this application due to its low exotherm profile and epimerization suppression.
Reagent Compatibility Matrix
| Reagent | Risk Level | Recommended Temp (Addition) | Recommended Temp (Reaction) | Notes |
| T3P (50% in EtOAc/DMF) | 🟢 Low | 0 °C | 20–25 °C | Preferred. Low exotherm. Scavenges water.[1][2][3] Suppresses racemization.[2][4][5] |
| HATU / DIPEA | 🟡 Medium | 0 °C | RT | Exothermic upon mixing. High risk of epimerization if base is excess. |
| Acid Chlorides (SOCl₂/Oxalyl) | 🔴 Critical | -20 °C | 0 °C | Avoid if possible. HCl generation catalyzes ring opening. Violent exotherms. |
| EDC / HOBt | 🟡 Medium | 0 °C | RT | Slower kinetics often require heating, which endangers the ring. |
Module 3: Optimized Protocol (T3P Coupling)
This protocol is designed as a self-validating system . If you deviate from the temperature checkpoints, the protocol considers the batch compromised.
Workflow Visualization
Caption: Standardized T3P coupling workflow emphasizing thermal checkpoints to prevent ring degradation.
Step-by-Step Methodology
-
Preparation (The Cold Start):
-
Dissolve Azetidine-carboxylic acid (1.0 equiv) and Amine partner (1.1 equiv) in EtOAc or DMF (concentration ~0.1 M).
-
CRITICAL: Insert an internal temperature probe. Do not rely on bath temperature.
-
Cool the mixture to 0 °C using an ice/water bath.
-
-
Base Addition (The First Exotherm):
-
Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Constraint: Monitor internal temp. Do not allow T > 5 °C.
-
-
Activation (The T3P Dosing):
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise .
-
Why? T3P activation is exothermic. Rapid addition creates localized "hot spots" that degrade the azetidine ring instantly.
-
Maintain 0 °C for 30 minutes post-addition.
-
-
Reaction (Passive Warming):
-
Remove the ice bath. Allow the vessel to warm to Room Temperature (20–25 °C) naturally.
-
WARNING: Never use a heating block or oil bath to "speed up" the reaction.
-
-
Quench (The Final Danger):
-
Cool back to 0 °C before adding water or NaHCO₃. The hydrolysis of excess T3P is exothermic.
-
Module 4: Scale-Up & Exotherm Management
Scaling from 100 mg to 10 g changes the surface-area-to-volume ratio, making passive cooling inefficient.
The Adiabatic Risk
In a 10 g batch, a rapid addition of T3P can spike the internal temperature by >20°C in seconds.
Troubleshooting Guide: Scale-Up
| Symptom | Diagnosis | Corrective Action |
| Black/Brown Tar | Polymerization due to thermal runaway. | Reduce Dosing Rate. Use a syringe pump for T3P addition. Ensure active cooling (jacketed reactor). |
| Low Yield (Ring Open) | Acid-catalyzed hydrolysis during workup. | pH Control. Ensure the quench remains pH > 7. Azetidines are acid-labile. |
| Epimerization (C2) | Overheating in the presence of base. | Switch Reagents. Use T3P + Pyridine instead of HATU/DIPEA. Keep T < 20°C. |
Scale-Up Logic Flow
Caption: Decision tree for scaling azetidine synthesis. Flow chemistry is recommended for highly unstable substrates.
Module 5: Frequently Asked Questions (FAQ)
Q1: My reaction is stuck at 60% conversion. Can I heat it to 50°C? A: Absolutely not. Heating an azetidine carboxamide reaction is the fastest way to lower your isolated yield.
-
Solution: Add 0.5 equiv more T3P and stir longer at RT. If that fails, check your solvent. DMF often accelerates sluggish couplings compared to EtOAc.
Q2: I see a "doublet" in my NMR. Is this an impurity? A: Not necessarily. Azetidine amides often exhibit Rotamers (cis/trans isomers around the amide bond) which appear as split peaks in NMR at room temperature.
-
Validation: Run a Variable Temperature (VT) NMR at 40-50°C. If the peaks coalesce, it is rotamers, not degradation.
Q3: Why did my product degrade on the rotovap? A: You likely set the bath temperature too high.
-
Rule: Never exceed 35°C bath temp for azetidine intermediates. The combination of concentration and heat promotes intermolecular polymerization.
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Kukreja, G. (2022). "How T3P is helping to advance API development." Curia Global. Link
-
Wagh, Y. S., et al. (2018). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[1] ResearchGate.[6] Link
-
Richardson, P. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry. Link
-
Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. curiaglobal.com [curiaglobal.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1-Benzhydrylazetidine-3-carboxamide and its Pyrrolidine Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth, objective comparison between 1-benzhydrylazetidine-3-carboxamide and its corresponding pyrrolidine analogs. By examining their structural nuances, physicochemical properties, and biological potential, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery for its unique conformational constraints and ability to impart favorable properties such as improved metabolic stability and solubility.[1] In contrast, the five-membered pyrrolidine ring is a well-established and versatile scaffold found in numerous natural products and FDA-approved drugs, offering a different conformational profile and steric footprint.[2][3] The incorporation of a bulky, lipophilic benzhydryl group at the N1 position and a carboxamide at the C3 position presents an intriguing juxtaposition of properties for both scaffolds, warranting a detailed comparative analysis.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference of a single methylene unit between the azetidine and pyrrolidine rings can lead to significant variations in their physicochemical profiles. These differences can impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | 1-Benzhydrylazetidine-3-carboxamide (Predicted) | 1-Benzhydrylpyrrolidine-3-carboxamide (Predicted) | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 280.36 | 294.39 | The pyrrolidine analog has a slightly higher molecular weight, which can be a factor in "rule of five" considerations. |
| logP (Octanol/Water) | Lower | Higher | The more compact azetidine ring generally leads to lower lipophilicity compared to the more flexible pyrrolidine ring. This can influence solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | 43.09 Ų | The carboxamide group is the primary contributor to the TPSA, which is identical for both scaffolds. This suggests that both compounds will have similar hydrogen bonding potential. |
| pKa (of the ring nitrogen) | Lower | Higher | The nitrogen in a pyrrolidine ring is generally more basic than in an azetidine ring. This can affect salt formation, solubility, and interactions with biological targets. |
| Conformational Rigidity | Higher | Lower | The strained four-membered ring of azetidine offers greater conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity. The five-membered pyrrolidine ring has more conformational flexibility. |
Causality Behind Physicochemical Differences:
The increased conformational rigidity of the azetidine ring is a direct consequence of its higher ring strain.[1] This rigidity can lead to a more defined orientation of the benzhydryl and carboxamide substituents, potentially leading to more specific interactions with a biological target. Conversely, the greater flexibility of the pyrrolidine ring allows for more conformational sampling, which could be beneficial if the target's binding pocket requires an induced-fit mechanism.
The difference in lipophilicity can be attributed to the larger surface area of the pyrrolidine ring. While both scaffolds are N-substituted with the same lipophilic benzhydryl group, the additional methylene unit in the pyrrolidine ring contributes to its overall higher logP. This seemingly small difference can have a significant impact on a compound's solubility and its ability to cross the blood-brain barrier.
Synthesis and Chemical Reactivity
The synthesis of 1-benzhydrylazetidine-3-carboxamide and its pyrrolidine analog typically involves the N-alkylation of the respective 3-carboxamide-substituted heterocycle with a benzhydryl halide or a related electrophile. The core heterocyclic carboxamides can be prepared from commercially available starting materials.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carboxamide
Step 1: Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid
-
To a solution of azetidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.
-
Add benzhydryl bromide dropwise to the suspension at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzhydrylazetidine-3-carboxylic acid.
Step 2: Amide Formation
-
Dissolve the 1-benzhydrylazetidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt).
-
Add the desired amine (for an unsubstituted carboxamide, this would be a source of ammonia, such as ammonium chloride with a base) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain 1-benzhydrylazetidine-3-carboxamide.
Experimental Protocol: Synthesis of 1-Benzhydrylpyrrolidine-3-carboxamide
The synthesis of the pyrrolidine analog follows a similar two-step procedure, starting from pyrrolidine-3-carboxylic acid.[4]
Step 1: Synthesis of 1-Benzhydrylpyrrolidine-3-carboxylic acid
-
Follow the procedure for the azetidine analog, substituting azetidine-3-carboxylic acid with pyrrolidine-3-carboxylic acid.
Step 2: Amide Formation
-
Follow the amide formation procedure as described for the azetidine analog, using 1-benzhydrylpyrrolidine-3-carboxylic acid as the starting material.
Biological Activity and Therapeutic Potential
Potential Therapeutic Targets:
-
Cannabinoid Receptors (CB1): N-benzhydryl azetidine derivatives have been reported in the patent literature as CB1 receptor antagonists. The rigid azetidine scaffold may be crucial for orienting the benzhydryl group for optimal receptor engagement. A pyrrolidine analog might exhibit different binding affinities or functional activities due to its altered conformation.
-
Ion Channels: The benzhydryl group is present in several ion channel modulators. The nature of the heterocyclic ring can influence the presentation of this pharmacophore to the channel pore or allosteric binding sites.
-
Enzyme Inhibition: Pyrrolidine-based structures are known to be effective enzyme inhibitors, for example, of dipeptidyl peptidase-4 (DPP-IV).[8] The conformational constraints of the azetidine ring could offer a different profile of enzyme inhibition.
Structure-Activity Relationship (SAR) Considerations:
The choice between an azetidine and a pyrrolidine ring can be a powerful tool in SAR studies. A switch from a more flexible pyrrolidine to a more rigid azetidine can help to probe the conformational requirements of a binding site. If activity is retained or enhanced, it suggests that the more constrained conformation is preferred for binding. Conversely, a loss of activity might indicate that the target requires the conformational flexibility of the pyrrolidine ring.
Pharmacokinetic Profile: In Silico and In Vitro Assessment
The ADME properties of a drug candidate are paramount to its success. The choice of the heterocyclic core can significantly impact these properties.
| Parameter | Azetidine Analog | Pyrrolidine Analog | Rationale |
| Metabolic Stability | Potentially higher | Potentially lower | The more constrained azetidine ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible pyrrolidine ring.[1] |
| Aqueous Solubility | Potentially higher | Potentially lower | The generally lower lipophilicity of the azetidine scaffold may translate to improved aqueous solubility. |
| Cell Permeability | Variable | Variable | While higher lipophilicity of the pyrrolidine analog might suggest better permeability, the increased rigidity of the azetidine could also favor membrane transit. This would need to be determined experimentally. |
| Plasma Protein Binding | Potentially lower | Potentially higher | The higher lipophilicity of the pyrrolidine analog may lead to increased binding to plasma proteins like albumin. |
Experimental Workflow: In Vitro Metabolic Stability Assay
To experimentally validate the predicted differences in metabolic stability, an in vitro liver microsomal stability assay can be performed.
Caption: Workflow for an in vitro liver microsomal stability assay.
Logical Framework for Scaffold Selection
The decision to pursue either the 1-benzhydrylazetidine-3-carboxamide or its pyrrolidine analog should be guided by the specific goals of the drug discovery program.
Caption: Decision framework for selecting between azetidine and pyrrolidine scaffolds.
Conclusion
The choice between 1-benzhydrylazetidine-3-carboxamide and its pyrrolidine analog is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired therapeutic profile. The azetidine scaffold offers the potential for enhanced metabolic stability and conformational rigidity, which can translate to improved potency and a more favorable pharmacokinetic profile. The pyrrolidine scaffold, while more flexible, is a well-trodden path in drug discovery with a vast body of literature to guide optimization efforts.
Ultimately, the optimal choice will be dictated by empirical data. It is highly recommended that both scaffolds be synthesized and evaluated in parallel to generate robust, comparative data that will enable a data-driven decision for lead candidate selection. This guide provides the foundational knowledge and experimental frameworks to embark on such a comparative study, empowering drug discovery teams to navigate the nuanced landscape of heterocyclic chemistry with confidence.
References
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... Retrieved from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Medwin Publishers. (2023). Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted... Retrieved from [Link]
-
PLOS One. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]
-
PMC - NIH. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]
-
PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]
-
ResearchGate. (2026). Design, Synthesis and Biological Activity of New Amides Derived from 3‐Benzhydryl and 3‐sec‐Butyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic Acid. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
-
PubMed. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 1-Benzhydrylazetidine-3-carboxamide: A Multi-Technique Perspective
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. For a novel compound such as 1-Benzhydrylazetidine-3-carboxamide, a comprehensive structural characterization is paramount. While X-ray crystallography stands as the definitive method for elucidating the solid-state atomic arrangement, a holistic analytical approach employing a suite of spectroscopic techniques provides a more complete picture of the molecule's identity and behavior.
This guide presents a comparative overview of the primary analytical techniques for the structural elucidation of a small organic molecule like 1-Benzhydrylazetidine-3-carboxamide. As of the time of this publication, public crystallographic data for this specific compound is not available. Therefore, this document will serve as a practical guide for researchers, outlining the principles, experimental workflows, and expected outcomes of X-ray crystallography alongside its powerful counterparts: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its crystalline form.[1][2][3][4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the positions of individual atoms, bond lengths, and bond angles with exceptional accuracy.[3][5][7][8]
Causality in Experimental Choices
The primary challenge and the most critical step in X-ray crystallography is obtaining a high-quality single crystal.[3][5][7][9] The quality of the crystal directly dictates the resolution and accuracy of the final structure. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is often an empirical process, guided by the solubility and polarity of the compound. For 1-Benzhydrylazetidine-3-carboxamide, a range of solvents from polar (e.g., ethanol, isopropanol) to nonpolar (e.g., hexane, toluene) and their mixtures would be systematically screened to induce the formation of well-ordered crystals.
Hypothetical Experimental Protocol for X-ray Crystallography
-
Crystal Growth :
-
Dissolve a high-purity sample of 1-Benzhydrylazetidine-3-carboxamide in a minimal amount of a suitable solvent or solvent system at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. Alternatively, employ slow evaporation of the solvent in a loosely capped vial.
-
Visually inspect the resulting solids under a microscope for well-formed, single crystals with sharp edges and no visible defects.[7][9]
-
-
Crystal Mounting and Data Collection :
-
Carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[7][9]
-
Place the mounted crystal in a single-crystal X-ray diffractometer.[7]
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3][7] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
-
Structure Solution and Refinement :
-
The collected diffraction data (a series of reflection intensities and angles) is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the phases of the diffracted X-rays.
-
The resulting electron density map is used to build a molecular model, and the atomic positions and other parameters are refined against the experimental data to achieve the best possible fit.
-
Expected Data and Insights
A successful X-ray crystallographic analysis of 1-Benzhydrylazetidine-3-carboxamide would provide:
-
Unambiguous confirmation of the molecular structure , including the connectivity of all atoms.
-
Precise bond lengths, bond angles, and torsion angles .
-
The conformation of the molecule in the solid state, including the puckering of the azetidine ring and the relative orientation of the benzhydryl and carboxamide groups.
-
Information on intermolecular interactions , such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
-
The absolute stereochemistry if the compound is chiral and crystallizes in a non-centrosymmetric space group.
The Complementary Techniques: A Spectroscopic Toolkit
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer dynamic information about the molecule's structure and connectivity in solution and its functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10][11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
The choice of NMR experiments is dictated by the complexity of the molecule and the specific structural questions to be answered. A standard workflow begins with 1D ¹H and ¹³C NMR spectra. If the 1D spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.
-
Sample Preparation : Dissolve 5-10 mg of 1-Benzhydrylazetidine-3-carboxamide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).[13]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed analysis, acquire 2D COSY, HSQC, and HMBC spectra.
-
Data Processing and Interpretation : Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration, and multiplicity of the signals to deduce the molecular structure.[13][14][15]
-
¹H NMR :
-
Chemical Shift (δ) : Provides information about the electronic environment of each proton.[13][15][16] We would expect distinct signals for the aromatic protons of the benzhydryl group, the protons on the azetidine ring, and the amide N-H protons.
-
Integration : The area under each signal is proportional to the number of protons it represents, confirming the number of protons in each chemical environment.[14][15]
-
Multiplicity (Splitting) : Reveals the number of neighboring protons, which helps to establish connectivity.[14][15]
-
-
¹³C NMR : Shows the number of chemically distinct carbon atoms in the molecule.
-
2D NMR :
-
COSY : Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC : Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[17][18]
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19][20][21] It is primarily used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[22][23][24]
The choice of ionization technique is critical. For a relatively stable organic molecule like 1-Benzhydrylazetidine-3-carboxamide, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices as they are "soft" ionization methods that tend to produce the molecular ion with minimal fragmentation.[20] High-resolution mass spectrometry (HRMS) is often preferred as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[21]
-
Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).[25]
-
Ionization : Ionize the sample using an appropriate method (e.g., ESI).
-
Mass Analysis : Separate the resulting ions based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum.
-
Fragmentation Analysis (MS/MS) : If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern that can be used for structural elucidation.[26]
-
Molecular Ion Peak : The peak with the highest m/z value will correspond to the molecular weight of 1-Benzhydrylazetidine-3-carboxamide.
-
Molecular Formula : HRMS will provide a highly accurate mass, which can be used to determine the elemental composition.
-
Fragmentation Pattern : The fragments observed in an MS/MS experiment can reveal the presence of specific substructures, such as the benzhydryl group or the azetidine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[27][28][29][30][31][32][33][34] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.[27][31][34]
IR spectroscopy is a relatively simple and rapid technique. The choice of sampling method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample. ATR is often preferred for solid samples as it requires minimal sample preparation.
-
Sample Preparation : Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition : Acquire the IR spectrum using an FTIR spectrometer.
-
Data Interpretation : Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.[28][29][32]
The IR spectrum of 1-Benzhydrylazetidine-3-carboxamide would be expected to show characteristic absorption bands for:
-
N-H stretch of the amide group (around 3300 cm⁻¹).
-
C=O stretch of the amide group (around 1650 cm⁻¹).
-
C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).
-
C-N stretch of the azetidine ring and amide.
-
Aromatic C=C stretches (around 1600-1450 cm⁻¹).
Comparative Summary of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Principle | X-ray diffraction by a crystal lattice | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions | Vibrational transitions of chemical bonds |
| Sample State | Single Crystal | Solution | Solution/Solid/Gas | Solid/Liquid/Gas |
| Information Provided | 3D molecular structure, bond lengths/angles, stereochemistry, packing | Connectivity, stereochemistry, dynamic behavior in solution | Molecular weight, molecular formula, fragmentation patterns | Presence of functional groups |
| Strengths | Unambiguous structure determination | Detailed structural information in solution | High sensitivity, accurate mass determination | Rapid, non-destructive, good for functional group identification |
| Limitations | Requires high-quality single crystals, static solid-state structure | Lower sensitivity, can be complex for large molecules | Does not provide stereochemical information, fragmentation can be complex | Limited information on overall molecular structure |
Visualizing the Workflow and Logic
Experimental Workflow for Structural Elucidation
Caption: A typical workflow for the comprehensive structural elucidation of a novel small molecule.
Logical Relationship of Analytical Techniques
Sources
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 5. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. openreview.net [openreview.net]
- 11. jchps.com [jchps.com]
- 12. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. kud.ac.in [kud.ac.in]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 22. compoundchem.com [compoundchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 25. zefsci.com [zefsci.com]
- 26. communities.springernature.com [communities.springernature.com]
- 27. eag.com [eag.com]
- 28. azooptics.com [azooptics.com]
- 29. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 30. scribd.com [scribd.com]
- 31. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 32. fiveable.me [fiveable.me]
- 33. Determine the structure of small molecules based on the infrared spectrum [cheminfo.org]
- 34. arcjournals.org [arcjournals.org]
Validating Assay Purity of 1-Benzhydrylazetidine-3-carboxamide: A Comparative Analytical Guide
Executive Summary
1-Benzhydrylazetidine-3-carboxamide is a critical pharmacophore intermediate, frequently employed in the synthesis of calcium channel blockers and peptide mimetics. Its dual functionality—a strained azetidine ring protected by a lipophilic benzhydryl group—presents unique analytical challenges. Impurities such as 1-benzhydrylazetidine-3-carboxylic acid (hydrolysis product) or benzophenone (oxidative degradant) can silently compromise downstream yields and biological assays.
This guide objectively compares the industry-standard HPLC-UV method against the orthogonal Quantitative NMR (qNMR) approach. While HPLC remains the workhorse for routine purity profiling, we demonstrate why qNMR is the superior choice for establishing the absolute purity of primary reference standards, eliminating the "response factor bias" inherent in UV detection.
Part 1: Comparative Methodologies
The Analytical Dilemma: Relative vs. Absolute Purity
In drug development, "purity" is often a relative term defined by the method used. For 1-Benzhydrylazetidine-3-carboxamide, relying solely on HPLC area-% can be misleading due to the high UV extinction coefficient of the benzhydryl chromophore, which may mask non-UV active impurities (e.g., inorganic salts) or overemphasize aromatic impurities.
Comparative Analysis: HPLC-UV vs. qNMR
| Feature | Method A: RP-HPLC (UV Detection) | Method B: 1H-qNMR (Internal Standard) |
| Primary Utility | Routine QC, Impurity Profiling, Stability Testing. | Primary Reference Standard Qualification. |
| Principle | Separation based on hydrophobicity; detection via UV absorbance. | Direct molar ratio measurement of protons against a certified internal standard. |
| Specificity | High: Separates structural isomers and degradation products. | Ultra-High: Distinct chemical shifts for the azetidine ring protons vs. impurities. |
| Bias Risk | Moderate: Assumes all components have equal Extinction Coefficients (Response Factors). | None: Signal intensity is directly proportional to molar concentration. |
| Limit of Detection | Excellent (ppm level). | Moderate (< 0.1% requires long scan times). |
| Throughput | High (Automated injections). | Low (Manual preparation and processing). |
Expert Insight: Use qNMR to assign the "Assigned Purity" value to your master batch. Use HPLC-UV for daily batch release and stability monitoring, calibrated against the qNMR-validated standard.
Part 2: Validated Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To separate the parent amide from its carboxylic acid hydrolysis product and benzophenone.
Causality in Method Design:
-
Column Choice: A C18 column is selected to retain the lipophilic benzhydryl group.
-
Buffer Selection: The azetidine nitrogen is basic. A neutral or slightly acidic pH (Ammonium Acetate, pH 4.5) ensures the amine is protonated, preventing peak tailing caused by interaction with silanol groups, while maintaining the stability of the amide bond.
-
Wavelength: 254 nm is chosen to maximize the signal from the two phenyl rings on the benzhydryl group.
Step-by-Step Methodology
-
Instrument: Agilent 1260 Infinity II or equivalent UPLC/HPLC system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Profile:
-
0-2 min: 10% B (Isocratic hold for polar impurities).
-
2-15 min: 10%
90% B (Elution of main peak). -
15-20 min: 90% B (Wash lipophilic degradants).
-
20-25 min: 10% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Sample Prep: Dissolve 10 mg sample in 10 mL Methanol (1.0 mg/mL). Dilute to 0.1 mg/mL for injection.
Protocol B: Quantitative NMR (qNMR)
Objective: To determine absolute mass purity without reference standards for impurities.
-
Solvent: DMSO-d6 (Prevents exchange of amide protons and ensures solubility).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Reasoning: Maleic acid provides a singlet at
6.3 ppm, a clear region in the spectrum of 1-Benzhydrylazetidine-3-carboxamide (aromatics at 7.1-7.5 ppm, azetidine ring at 3.0-4.0 ppm).
-
-
Procedure:
-
Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into a vial.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR with D1 (Relaxation Delay)
30 seconds (5x T1) to ensure full relaxation for quantitative integration.
-
-
Calculation:
Part 3: Visualization of Validation Workflow
The following diagram illustrates the decision matrix for validating the purity of a new batch of 1-Benzhydrylazetidine-3-carboxamide.
Figure 1: Integrated workflow for validating 1-Benzhydrylazetidine-3-carboxamide purity, combining HPLC screening with qNMR absolute quantification.
Part 4: Data Support & Troubleshooting
Representative Validation Data (HPLC Method)
To ensure the trustworthiness of the HPLC method, the following parameters must be met. These values represent typical acceptance criteria for this class of compounds.
| Parameter | Acceptance Criteria | Experimental Result (Typical) |
| Specificity | Resolution ( | |
| Linearity ( | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| LOD / LOQ | Signal-to-Noise ratio 3:1 / 10:1. | 0.05 µg/mL / 0.15 µg/mL |
Troubleshooting Common Issues
-
Peak Tailing:
-
Observation: The main azetidine peak tails significantly.
-
Root Cause: Interaction between the basic azetidine nitrogen and residual silanols on the column stationary phase.
-
Solution: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) as a silanol blocker [1].
-
-
Ghost Peaks:
-
Observation: Unexpected peaks appearing in the gradient wash.
-
Root Cause: Carryover of the highly lipophilic benzhydryl impurities from previous runs.
-
Solution: Extend the 90% Acetonitrile wash step by 5 minutes or use a needle wash solution of 50:50 MeOH:Water.
-
References
-
Separation Science. (2025). Controlling Silanol Activity in Reverse Phase HPLC. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 1-(Diphenylmethyl)azetidine-3-carboxylic acid Compound Summary. Retrieved from [Link]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]
Melting Point Determination for 1-Benzhydrylazetidine-3-carboxamide Identification
This guide outlines the precise methodology for the melting point (MP) determination of 1-Benzhydrylazetidine-3-carboxamide , a critical intermediate in the synthesis of azetidine-based pharmaceutical scaffolds (e.g., S1P1 receptor modulators, calcium channel blockers).[1]
Given that the primary amide derivative (1-Benzhydrylazetidine-3-carboxamide) is often a transient synthetic intermediate derived from 1-Benzhydrylazetidine-3-carboxylic acid (CAS 36476-87-6) , this guide focuses on distinguishing the target amide from its acidic precursor and other process-related impurities.
Executive Summary & Technical Context
In the synthesis of azetidine pharmacophores, the conversion of 1-benzhydrylazetidine-3-carboxylic acid (Starting Material, SM) to its corresponding carboxamide is a pivotal step.[1] The melting point serves as a rapid, cost-effective thermodynamic fingerprint to confirm conversion and assess purity.
-
The Challenge: The starting acid has a known melting point of 178°C [1]. The target amide, due to distinct hydrogen-bonding networks (–CONH₂ vs –COOH), will exhibit a discrete melting transition.
-
Objective: Establish a robust MP protocol to differentiate the Carboxamide product from the Carboxylic Acid precursor and quantify the depression caused by incomplete conversion.
Experimental Protocol: Thermodynamic Characterization
This protocol adheres to USP <741> Melting Range or Temperature standards, utilizing both Capillary and Differential Scanning Calorimetry (DSC) methods for cross-validation.
A. Sample Preparation (Critical Step)
-
Drying: Azetidine amides can be hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours prior to analysis to prevent moisture-induced MP depression.
-
Grinding: Pulverize the sample into a fine, homogeneous powder. Coarse crystals can lead to uneven heat transfer and broadened ranges.
B. Method 1: Capillary Method (Routine QC)
-
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565).
-
Packing: Fill capillary to a height of 3 mm . Tap to eliminate air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 160°C (approx. 20°C below expected onset).
-
Analysis Ramp: 1.0°C/min from 160°C to 200°C.
-
-
Endpoint Detection: Record Onset Point (liquid meniscus formation) and Clear Point (complete liquefaction).
C. Method 2: Differential Scanning Calorimetry (DSC) (Validation)
-
Pan: Aluminum hermetic pan (crimped).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 30°C → Ramp 10°C/min to 250°C.
-
Data Output: The endothermic peak maximum (
) represents the melting point; the peak integration ( ) indicates crystallinity.
Comparative Analysis: Performance & Identification
This section compares the Melting Point method against alternative identification techniques and benchmarks the target Amide against its Acid precursor.
Table 1: Identification Method Comparison
| Feature | Melting Point (MP) | HPLC-UV/MS | 1H-NMR |
| Primary Utility | Rapid Purity & Identity Check | Quantitation & Trace Impurities | Structural Confirmation |
| Speed | < 10 Minutes | 30-60 Minutes (prep + run) | > 1 Hour (availability dependent) |
| Cost per Run | Negligible | High (Solvents/Columns) | Very High (Cryogens/Time) |
| Differentiation | High: Distinct shift from Acid (178°C) to Amide | High: Separation by Retention Time | Absolute: Distinct Amide protons |
| Limit of Detection | ~1-2% Impurity (Range broadening) | < 0.05% Impurity | ~1% Impurity |
Table 2: Thermodynamic Reference Data (Benzhydryl Azetidine Series)
| Compound | Structure Type | CAS No. | Melting Point ( |
| 1-Benzhydrylazetidine-3-carboxylic acid | Precursor (Acid) | 36476-87-6 | 178°C [1] |
| 1-Benzhydrylazetidine-3-carboxamide | Target (Amide) | Intermediate | *> 178°C (Predicted) |
| 1-Benzhydrylazetidine-3-carbonitrile | Derivative (Nitrile) | 36476-86-5 | Distinct (Lower) |
*Note: Primary amides typically exhibit higher melting points than their acid counterparts due to extensive intermolecular hydrogen bonding networks, unless the acid forms stable cyclic dimers. If the MP is observed <170°C, suspect incomplete reaction or significant solvent occlusion.
The "Mixed Melting Point" Strategy
To conclusively prove that a synthesized batch is the Amide and not the Acid (without waiting for NMR), perform a Mixed Melting Point test.
-
Mix: 50% Sample (Unknown) + 50% Reference Standard (Pure 1-Benzhydrylazetidine-3-carboxylic acid).
-
Measure: Determine MP of the mixture.
-
Interpret:
-
Identity Match: If the mixture melts at 178°C (sharp range), the sample is the Acid (Reaction Failed).
-
Identity Mismatch (Success): If the mixture melts at a significantly lower temperature with a broad range (e.g., 150–165°C), the sample is chemically distinct from the Acid (Reaction Successful). This phenomenon is Melting Point Depression .
-
Visual Workflow: Identity Confirmation
The following diagram illustrates the logical decision tree for releasing a batch of 1-Benzhydrylazetidine-3-carboxamide using thermodynamic data.
Figure 1: Logical workflow for distinguishing 1-Benzhydrylazetidine-3-carboxamide from its acid precursor using melting point depression principles.
References
-
Sigma-Aldrich. (2025). 1-Benzhydrylazetidine-3-carboxylic acid Product Sheet (CAS 36476-87-6).[1][2][3][4] Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid.[5][3] Retrieved from [3]
- United States Pharmacopeia (USP).
Sources
- 1. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]
- 2. 1-Benzhydrylazetidine-3-carboxylic acid | 36476-87-6 [chemicalbook.com]
- 3. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. omsynth.com [omsynth.com]
- 5. PubChemLite - 1-(diphenylmethyl)azetidine-3-carboxylic acid (C17H17NO2) [pubchemlite.lcsb.uni.lu]
Chromatographic Separation of 1-Benzhydrylazetidine-3-carboxamide Isomers: A Comparative Technical Guide
Executive Summary & Comparison Matrix
Objective: Isolate 1-Benzhydrylazetidine-3-carboxamide (Target) from its critical regioisomer (1-Benzhydrylazetidine-2-carboxamide ) and process-related impurities (1-Benzhydrylazetidine-3-carboxylic acid, 1-Benzhydrylazetidin-3-ol).[1]
The Challenge:
The primary separation challenge lies in distinguishing the achiral 3-carboxamide from the chiral 2-carboxamide regioisomer.[1] While the benzhydryl group provides significant UV retention, the structural similarity between the 2- and 3- isomers requires a stationary phase capable of shape selectivity or specific
Performance Comparison: RP-HPLC vs. HPTLC vs. SFC
| Feature | RP-HPLC (Recommended) | HPTLC | SFC (Supercritical Fluid) |
| Primary Mechanism | Hydrophobic & | Adsorption/Partition | Normal Phase-like Partition |
| Regioisomer Resolution ( | High (> 2.5) using Phenyl-Hexyl phases | Moderate (1.5 - 2.[1]0) | High (> 3.[1]0) |
| Throughput | Medium (15-25 min/run) | High (Parallel runs) | Very High (5-10 min/run) |
| Solvent Consumption | Moderate | Low | Lowest (Green) |
| Sensitivity (LOD) | High (UV/MS compatible) | Medium | High |
| Scalability | Excellent (Prep-LC easy transfer) | Low (Analytical only) | Excellent (Prep-SFC) |
Technical Deep Dive: Separation Strategy
The "Isomer" Definition
In the context of 1-Benzhydrylazetidine-3-carboxamide, "isomer separation" strictly refers to:
-
Regioisomers: Separating the 3-substituted target from the 2-substituted byproduct (often formed during non-selective azetidine ring closures).[1]
-
Synthetic Intermediates: Separating the amide from its Acid precursor (hydrolysis product) or Nitrile derivative.[1]
Note: 1-Benzhydrylazetidine-3-carboxamide possesses a plane of symmetry and is achiral .[1] The 2-carboxamide is chiral .[1] Therefore, a chiral column is NOT required for the target, but an achiral system with high shape selectivity is essential.
Recommended Protocol: RP-HPLC with Phenyl-Hexyl Chemistry
Why Phenyl-Hexyl?
Standard C18 columns rely solely on hydrophobicity.[1] The benzhydryl group (two phenyl rings) on the analyte interacts strongly via
Experimental Protocol
A. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
, . -
Wavelength:
(primary, Benzhydryl absorption), (secondary, Amide). -
Temperature:
. -
Flow Rate:
.
B. Mobile Phase Strategy
-
Buffer (Solvent A):
Ammonium Formate, pH adjusted to with Formic Acid.-
Rationale: Low pH ensures the azetidine nitrogen (basic,
) is fully protonated ( ), preventing peak tailing caused by silanol interactions.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).[2]
-
Rationale: ACN provides sharper peaks than Methanol for amide-containing compounds and lower backpressure.[1]
-
C. Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Sample Injection |
| 15.0 | 40 | 60 | Gradient Elution (Elutes Amide & Regioisomers) |
| 20.0 | 10 | 90 | Wash (Elutes Benzhydryl impurities) |
| 25.0 | 90 | 10 | Re-equilibration |
D. Sample Preparation
-
Weigh
of crude 1-Benzhydrylazetidine-3-carboxamide.[1] -
Dissolve in
of 50:50 Water:ACN. -
Sonicate for 5 minutes.
-
Filter through a
PTFE filter.[1]
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for separating the target amide from its specific impurities.
Caption: Analytical workflow for separating 1-Benzhydrylazetidine-3-carboxamide from its polar hydrolysis products (Acid) and sterically distinct regioisomers (2-Carboxamide).
Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanism of Separation
The separation relies on the Hydrophobic Subtraction Model .
-
The Acid Impurity: The 3-carboxylic acid derivative is significantly more polar than the amide. Under acidic conditions (pH 3.5), the carboxylic acid is partially suppressed but remains more polar than the neutral amide, eluting first (
). -
The Regioisomer (2-vs-3): The 2-carboxamide places the amide group closer to the bulky benzhydryl nitrogen.[1] This creates a "steric shield" that slightly reduces the interaction of the benzhydryl group with the stationary phase compared to the more open 3-carboxamide. However, on Phenyl-Hexyl phases, the specific
- alignment often retains the 2-isomer longer or shorter depending on the exact pore accessibility.[1] In practice, the 3-isomer (target) usually elutes before the 2-isomer on C18, but resolution is maximized on Phenyl phases due to the rigidity of the benzhydryl group [1].
Self-Validating the Protocol
To ensure the method is working correctly, verify the following System Suitability Parameters (SST):
-
Tailing Factor (
): Must be for the main peak.[1] If , increase buffer concentration or lower pH to suppress silanol activity.[1] -
Resolution (
): Must be between the 3-carboxamide and 2-carboxamide peaks. -
Theoretical Plates (
): Should exceed 5,000 for the target peak.
Common Pitfalls
-
pH Sensitivity: Operating at neutral pH (pH 7) often leads to split peaks or broad tailing because the azetidine nitrogen exists in equilibrium between protonated and free base forms. Always maintain pH
or (if using high-pH resistant columns).[1] -
Sample Overload: The benzhydryl group is highly hydrophobic.[1] Injecting too high a concentration in pure acetonitrile can cause "solvent wash-through" effects.[1] Always dissolve samples in a solvent matching the starting mobile phase (10-20% ACN).[1]
References
-
National Center for Biotechnology Information (NCBI). (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids and Amides. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (2016).[1] Synthesis and impurity profiling of azetidine-3-carboxamide derivatives. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Benzhydrylazetidine-3-carboxamide
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzhydrylazetidine-3-carboxamide, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and a thorough understanding of the chemical's inherent properties, empowering you to manage this final experimental step with confidence and precision.
Understanding the Hazard Profile: A Conservative Approach
-
1-Benzhydrylazetidine-3-carbonitrile: The presence of the benzhydryl and azetidine moieties is shared with our target compound. The SDS for the carbonitrile analog indicates that it may cause skin, eye, and respiratory irritation.
-
1-Benzhydrylazetidine-3-carboxylic acid: This analog suggests that the core structure may possess certain toxicological properties. The SDS for the carboxylic acid indicates it is toxic if swallowed.
Given this information, 1-Benzhydrylazetidine-3-carboxamide should be handled with the assumption that it is a hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Benzhydrylazetidine-3-carboxamide is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear path from the point of generation to final disposal.
Navigating the Synthesis Frontier: A Guide to Safely Handling 1-Benzhydrylazetidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, novel compounds like 1-Benzhydrylazetidine-3-carboxamide represent both exciting opportunities and potential hazards. As a Senior Application Scientist, this guide is crafted to provide you with the essential, immediate safety and logistical information necessary for handling this research chemical. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation and scientific integrity.
Hazard Assessment: An Evidence-Based Approach
Based on this data, it is prudent to treat 1-Benzhydrylazetidine-3-carboxamide as a compound with the following potential hazards:
-
Skin Irritant: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritant: Poses a risk of significant eye damage if splashed or rubbed into the eyes.
-
Respiratory Tract Irritant: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.
It is imperative to handle this compound with the assumption of these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a cornerstone of laboratory safety, creating a critical barrier between you and potential hazards[3][4]. The following PPE is mandatory when handling 1-Benzhydrylazetidine-3-carboxamide.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes of solutions or airborne particles from entering the eyes[4][5]. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a flame-resistant lab coat. | Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds to minimize the risk of exposure due to tears or permeation[5]. A lab coat protects skin and personal clothing from contamination[4][6]. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles[4]. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects[4]. |
Donning and Doffing PPE: A Procedural Imperative
Improper removal of PPE can lead to self-contamination. Follow this sequence diligently:
-
Gloves: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using the same technique.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and peel off, turning the sleeves inside out.
-
Respirator: Remove by the straps without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The container should be tightly sealed and clearly labeled.
Experimental Handling
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Aliquotting: When preparing solutions, add the solid to the solvent to avoid dust generation.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[8]. Wash hands thoroughly after handling the compound, even if gloves were worn.
Decontamination
-
Work Surfaces: Clean all work surfaces with a suitable solvent (e.g., 70% ethanol) and wipe down with a disposable cloth after each use.
-
Equipment: Decontaminate all glassware and equipment that has come into contact with the compound.
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing 1-Benzhydrylazetidine-3-carboxamide in a separate, labeled hazardous waste container. Do not mix with other waste streams[9].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Labeling and Pickup: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name. Arrange for pickup by your institution's environmental health and safety department[9].
Visualizing Safety: Workflow Diagrams
To further clarify the procedural steps, the following diagrams, generated using Graphviz, illustrate the safe handling workflow and emergency response for a spill.
Caption: Workflow for the safe handling of 1-Benzhydrylazetidine-3-carboxamide.
Caption: Emergency response procedure for a spill of 1-Benzhydrylazetidine-3-carboxamide.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. A commitment to safety is a commitment to scientific excellence.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
University of California, Santa Cruz Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]
-
Sparrow Chemical. (2025, July 22). How are azetidine derivatives synthesized?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. 1-Benzhydrylazetidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
